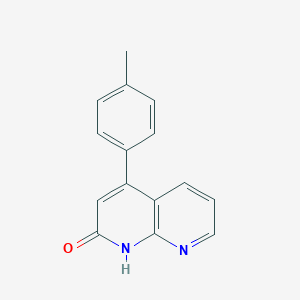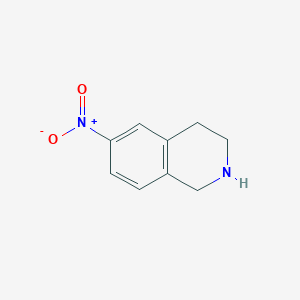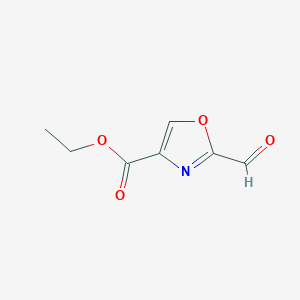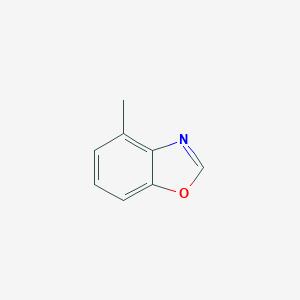
4-Chloro-2-(methylsulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(methylsulfonamido)benzoic acid is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and research. It is characterized by the presence of a chloro group, a methylsulfonamido group, and a benzoic acid moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylsulfonamido)benzoic acid typically involves a multi-step reaction process. One common method starts with 4-chlorobenzoic acid as the precursor. The steps include:
Nitration: The 4-chlorobenzoic acid undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonation: The amino group is sulfonated to form the methylsulfonamido group.
Acidification: Finally, the compound is acidified to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rates.
Catalysts: Using catalysts to enhance the efficiency of the reactions.
Purification: Employing purification techniques such as recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(methylsulfonamido)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamido group.
Acid-Base Reactions: As a benzoic acid derivative, it can participate in acid-base reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Acid-Base Reactions: Reagents include bases like sodium hydroxide and acids like hydrochloric acid.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamido group.
Acid-Base Reactions: Products include salts formed from the neutralization of the benzoic acid moiety.
Applications De Recherche Scientifique
4-Chloro-2-(methylsulfonamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID).
Industry: Utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets. As an NSAID, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylbenzoic acid: Similar in structure but lacks the sulfonamido group.
4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid: Contains an additional methylsulfonyl group.
4-Chloro-2-methyl-3-nitrobenzoic acid: Contains a nitro group instead of the sulfonamido group.
Uniqueness
4-Chloro-2-(methylsulfonamido)benzoic acid is unique due to the presence of both the chloro and methylsulfonamido groups, which confer distinct chemical properties and biological activities. Its ability to act as an NSAID sets it apart from other similar compounds .
Propriétés
Numéro CAS |
158579-89-6 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
benzyl 2-amino-2-(3-hydroxyphenyl)acetate |
InChI |
InChI=1S/C15H15NO3/c16-14(12-7-4-8-13(17)9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9,14,17H,10,16H2 |
Clé InChI |
CRKUMBZGFVYWRD-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(C2=CC(=CC=C2)O)N |
Synonymes |
4-Chloro-2-(MethylsulfonaMido)benzoic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















